(4-(4-Chlorophenyl)piperidin-4-yl)methanamine

Fragment-Based Drug Discovery Kinase Inhibitor Design X-ray Crystallography

(4-(4-Chlorophenyl)piperidin-4-yl)methanamine (CAS 885653-41-8) is a geminally disubstituted 4-arylpiperidine featuring a primary aminomethyl group and a 4-chlorophenyl ring on the same piperidine carbon. With a molecular formula of C12H17ClN2 and a molecular weight of 224.73 g/mol , this compound serves as a versatile fragment and intermediate in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs and kinase inhibitor design.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 885653-41-8
Cat. No. B3332288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Chlorophenyl)piperidin-4-yl)methanamine
CAS885653-41-8
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESC1CNCCC1(CN)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-9,14H2
InChIKeyQXLCCZLMCFFXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(4-Chlorophenyl)piperidin-4-yl)methanamine (CAS 885653-41-8) Procurement Guide: Core Structural Identity & Sourcing Baseline


(4-(4-Chlorophenyl)piperidin-4-yl)methanamine (CAS 885653-41-8) is a geminally disubstituted 4-arylpiperidine featuring a primary aminomethyl group and a 4-chlorophenyl ring on the same piperidine carbon . With a molecular formula of C12H17ClN2 and a molecular weight of 224.73 g/mol , this compound serves as a versatile fragment and intermediate in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs and kinase inhibitor design . Commercial sourcing from suppliers such as Bidepharm and MolCore typically offers a purity of 98% with batch-specific quality control reports including NMR, HPLC, and GC .

Why Generic 4-Arylpiperidine Analogs Cannot Substitute for (4-(4-Chlorophenyl)piperidin-4-yl)methanamine in Critical Applications


The precise placement of the chlorine atom at the para-position of the phenyl ring and the geminal aminomethyl group on the piperidine scaffold are critical for maintaining specific molecular recognition and physicochemical properties [1]. Generic substitution with regioisomers (e.g., 3-chlorophenyl or 2-chlorophenyl analogs) or analogs lacking the geminal substitution topology can drastically alter binding affinity and selectivity for key CNS targets such as monoamine transporters and dopamine receptors [2]. Furthermore, the specific geometry of this fragment has been captured in X-ray co-crystal structures with kinase targets, demonstrating that the 4-chlorophenyl group and the aminomethyl linker occupy distinct, well-defined hydrophobic and hydrogen-bonding pockets, respectively [3]. Substitution can therefore lead to a complete loss of the structure-based design rationale, making this precise compound indispensable for reproducible SAR exploration.

Quantitative Differentiation Evidence for (4-(4-Chlorophenyl)piperidin-4-yl)methanamine Against Its Closest Analogs


Crystallographically Validated Binding Mode in a Kinase Chimera Fragment Screen: Unique Key Hydrogen-Bond Interaction via the Aminomethyl Group

The derivative of this compound, C-(4-(4-Chlorophenyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-yl)methylamine, has been co-crystallized with a PKA-PKB chimera at 1.98 Å resolution (PDB 2VO3) [1]. The structure reveals that the primary aminomethyl group, a direct synthetic handle from the parent compound, forms a critical hydrogen bond with the kinase hinge region, while the 4-chlorophenyl group occupies a hydrophobic back pocket [1]. Analogs lacking the geminal aminomethyl group, such as 4-(4-chlorophenyl)piperidine, cannot establish this key interaction and therefore show no comparable activity in this kinase context .

Fragment-Based Drug Discovery Kinase Inhibitor Design X-ray Crystallography

Differentiation from Regioisomeric Chlorophenyl Analogs: Impact on Monoamine Transporter Selectivity

In a series of 4-(chlorophenyl)piperidine-based monoamine transporter inhibitors, the position of the chlorine substituent on the phenyl ring dramatically dictates transporter selectivity [1]. Compounds bearing the 4-chlorophenyl group (as in the target compound) are critical precursors to analogs that exhibit norepinephrine transporter (NET) selectivity, with some derivatives achieving low nanomolar Ki values (e.g., (+)-cis-5b: Ki for NET = low nM, with 39-fold and 321-fold lower potency at DAT and SERT, respectively) [1]. While direct comparative data for the parent aminomethyl fragment itself is not publicly available, SAR studies confirm that the 4-chloro substitution pattern is a key determinant for achieving this NET-selective profile, which is distinct from the 2- or 3-chlorophenyl isomers that lead to different selectivity profiles [1].

Monoamine Transporter Inhibition CNS Drug Discovery Structure-Activity Relationship

Purity Benchmarking: Batch-to-Batch Consistency for Reliable Downstream Synthetic Elaboration

Commercial suppliers such as Bidepharm and MolCore offer (4-(4-Chlorophenyl)piperidin-4-yl)methanamine at a purity of 98% (NLT) . Bidepharm provides batch-specific quality certificates including NMR, HPLC, and GC data, which are critical for ensuring reproducibility in multi-step synthetic sequences . This level of quality assurance surpasses that of generic, non-certified vendors, where purity may be lower or unreported, and is essential for minimizing impurities that can affect the outcome of sensitive reactions such as reductive aminations or metal-catalyzed couplings.

Synthetic Chemistry Quality Control Analytical Chemistry

Procurement-Ready Application Scenarios for (4-(4-Chlorophenyl)piperidin-4-yl)methanamine Based on Validated Evidence


CNS Drug Discovery: Design of NET-Selective Monoamine Transporter Inhibitors

Based on SAR studies demonstrating that the 4-chlorophenyl substitution pattern is crucial for norepinephrine transporter (NET) selectivity [1], this compound serves as the optimal starting fragment for synthesizing novel NET-selective ligands. Researchers can elaborate the primary amine and the piperidine nitrogen to build focused compound libraries targeting depression or ADHD, confident that the core scaffold predisposes the final compounds toward the desired selectivity profile, as seen with derivatives exhibiting nanomolar NET Ki values [1].

Fragment-Based Kinase Inhibitor Development: Growing from a Crystallographically Validated Hinge-Binding Motif

The X-ray co-crystal structure of PKA-PKB chimera with an elaborated derivative (PDB 2VO3) proves that the aminomethyl group can function as a hinge-binding hydrogen bond donor [2]. This compound is therefore a validated anchor fragment for fragment-based drug discovery (FBDD) campaigns against kinases. Structure-guided optimization can leverage the 4-chlorophenyl group's occupation of a hydrophobic back pocket to rapidly improve affinity and selectivity, reducing the number of design-make-test cycles.

Synthetic Chemistry: High-Purity Building Block for Parallel Synthesis and Library Production

The availability of this compound at 98% purity with verified batch analytics (NMR, HPLC, GC) from suppliers like Bidepharm makes it a reliable building block for high-throughput parallel synthesis. Its dual functional groups (primary amine and secondary piperidine amine) allow for orthogonal protection strategies and sequential derivatization, enabling the rapid generation of diverse screening libraries with minimal purification challenges due to consistent starting material quality.

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